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molecular formula C5H12O3 B8564355 3-Methylbutane-1,2,3-triol CAS No. 62875-08-5

3-Methylbutane-1,2,3-triol

Cat. No. B8564355
M. Wt: 120.15 g/mol
InChI Key: QFZITDCVRJQLMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04568491

Procedure details

A solution of 1.2 g of (RS)-3-methyl-1,2,3-butanetriol in 20 ml of acetone is treated with 0.010 g of anhydrous p-toluenesulphonic acid and left at room temperature for 5 days. After the addition of 0.3 ml of triethylamine, the mixture is evaporated at 30°/11 Torr and the residue is distilled at 130°/11 Torr. The distillate (1.55 g) gives, after chromatography on 90 g of neutral aluminium oxide (activity III) with methylene chloride, as the non-polar fraction 0.81 g of (RS)-α,α,2,2-tetramethyl-1,3-dioxolane-4-methanol and as the polar fraction 0.52 g of the desired product.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.01 g
Type
catalyst
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
Quantity
0.81 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:8])([CH3:7])[CH:3]([OH:6])[CH2:4][OH:5].C(N(CC)CC)C.[O-2].[Al+3].[O-2].[O-2].[Al+3].[CH3:21][C:22](C)([CH:24]1COC(C)(C)O1)O>CC(C)=O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(Cl)Cl>[CH3:21][C:22]1([CH3:24])[O:6][CH:3]([CH2:4][OH:5])[C:2]([CH3:7])([CH3:1])[O:8]1 |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
CC(C(CO)O)(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0.01 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
90 g
Type
reactant
Smiles
[O-2].[Al+3].[O-2].[O-2].[Al+3]
Step Four
Name
Quantity
0.81 g
Type
reactant
Smiles
CC(O)(C1OC(OC1)(C)C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is evaporated at 30°/11 Torr
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled at 130°/11 Torr
CUSTOM
Type
CUSTOM
Details
The distillate (1.55 g) gives

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
CC1(OC(C(O1)CO)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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